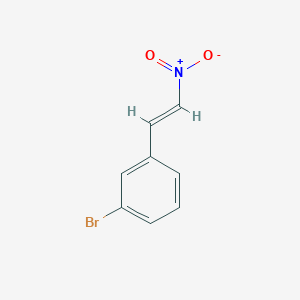

trans-3-Bromo-beta-nitrostyrene

説明

trans-3-Bromo-beta-nitrostyrene: is an organic compound with the molecular formula C8H6BrNO2. It is a derivative of beta-nitrostyrene, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and research applications .

準備方法

Synthetic Routes and Reaction Conditions:

Bromination of Beta-Nitrostyrene: The most common method for preparing trans-3-Bromo-beta-nitrostyrene involves the bromination of beta-nitrostyrene.

Henry Reaction: Another method involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base to form beta-nitrostyrene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

化学反応の分析

Types of Reactions:

Substitution Reactions: trans-3-Bromo-beta-nitrostyrene undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group in this compound can be reduced to an amine group using reducing agents like lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: This compound can participate in [3+2] cycloaddition reactions with nitrones to form isoxazoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminium hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Cycloaddition: Nitrones in the presence of a base like triethylamine (Et3N) in solvents such as acetonitrile (CH3CN) or dichloromethane (CH2Cl2).

Major Products Formed:

Amines: From the reduction of the nitro group.

Substituted Styrenes: From nucleophilic substitution reactions.

Isoxazolines: From cycloaddition reactions.

科学的研究の応用

Synthesis of Complex Molecules

trans-3-Bromo-beta-nitrostyrene serves as a crucial intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can lead to the formation of diverse derivatives.

Research has indicated that derivatives of this compound exhibit potential as inhibitors of protein tyrosine phosphatases (PTPs). PTPs are critical in signal transduction pathways and are implicated in several diseases, including cancer. The compound's ability to bind to the active sites of these enzymes makes it a target for drug development.

Polymer Chemistry

In polymer chemistry, this compound can act as a chain stopper in styrene-type polymerization reactions. This application is vital in producing polystyrene plastics and synthetic rubbers, enhancing the properties of the final materials.

Case Study 1: Protein Tyrosine Phosphatase Inhibition

A study demonstrated that specific derivatives of this compound were effective as slow-binding inhibitors of PTPs. The mechanism involved competitive inhibition where the compound bound to the enzyme's active site, thereby blocking substrate access and altering downstream signaling pathways.

Case Study 2: Synthesis of Psychoactive Compounds

In research documented by Alexander Shulgin, substituted nitrostyrenes, including this compound, were utilized as precursors in the synthesis of psychoactive phenethylamines. The reduction of the nitro group led to the formation of amines that exhibit various pharmacological activities.

Comparative Analysis with Related Compounds

| Compound Name | Position of Halogen | Reactivity | Applications |

|---|---|---|---|

| This compound | 3 | High | Pharmaceuticals, polymers |

| trans-4-Bromo-beta-nitrostyrene | 4 | Moderate | Pharmaceuticals |

| trans-4-Chloro-beta-nitrostyrene | 4 | Variable | Agrochemicals |

| trans-4-Methyl-beta-nitrostyrene | 4 | Low | Specialty chemicals |

This table highlights how the position of substituents affects reactivity and application potential across similar compounds.

作用機序

The mechanism of action of trans-3-Bromo-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. For example, as a protein tyrosine phosphatase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting signal transduction pathways . The nitro group and the bromine atom play crucial roles in its binding affinity and specificity .

類似化合物との比較

- trans-4-Bromo-beta-nitrostyrene

- trans-4-Chloro-beta-nitrostyrene

- trans-4-Methyl-beta-nitrostyrene

- trans-4-Methoxy-beta-nitrostyrene

Comparison:

- trans-4-Bromo-beta-nitrostyrene: Similar to trans-3-Bromo-beta-nitrostyrene but with the bromine atom at the fourth position. It exhibits different reactivity and selectivity in chemical reactions .

- trans-4-Chloro-beta-nitrostyrene: Contains a chlorine atom instead of bromine, leading to different electronic and steric effects .

- trans-4-Methyl-beta-nitrostyrene: The presence of a methyl group instead of bromine affects its reactivity and applications .

- trans-4-Methoxy-beta-nitrostyrene: The methoxy group introduces different electronic properties, influencing its chemical behavior .

Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical syntheses and research applications .

生物活性

trans-3-Bromo-beta-nitrostyrene (CAS Number: 115665-95-7) is an organic compound that has garnered attention in both synthetic chemistry and biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms, relevant studies, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its molecular formula , featuring a bromine atom at the 3-position of the benzene ring and a nitro group attached to the beta carbon. The compound appears as a yellow crystalline solid, which is significant in various chemical syntheses, particularly in pharmaceuticals.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes involved in signal transduction. Notably, it has been studied as an inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. The mechanism involves binding to the active site of PTPs, thereby inhibiting their activity and affecting downstream signaling cascades that are crucial for various cellular functions.

Inhibitory Effects on Protein Tyrosine Phosphatases

Research indicates that derivatives of this compound exhibit slow-binding inhibition of PTPs. This property is significant for therapeutic applications, particularly in conditions where dysregulation of signaling pathways occurs, such as cancer and diabetes. A study demonstrated that modifications to the nitro group could enhance inhibitory potency through increased binding affinity to the enzyme's active site .

Anticancer Potential

The compound has been identified as an intermediate in the synthesis of more complex pharmaceuticals with potential anticancer activity. For instance, derivatives synthesized from this compound have shown promise in preclinical studies targeting various cancer cell lines . The structural modifications can lead to enhanced cytotoxicity against specific cancer types, suggesting a pathway for developing new anticancer agents.

Case Studies and Research Findings

- Synthesis and Evaluation of Derivatives : A study focused on synthesizing chiral derivatives from this compound using bifunctional organocatalysts demonstrated high yields and stereoselectivity. These derivatives were evaluated for their biological activities, revealing potential applications in drug development .

- Anticancer Activity Assessment : Another investigation assessed the anticancer properties of compounds derived from this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability, highlighting the compound's potential as a lead structure for developing new anticancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Position of Bromine | Biological Activity |

|---|---|---|

| This compound | 3 | Inhibitor of PTPs; anticancer potential |

| trans-4-Bromo-beta-nitrostyrene | 4 | Different reactivity; less studied |

| trans-4-Chloro-beta-nitrostyrene | 4 | Similar applications; varied activity |

The positioning of the bromine atom significantly influences the reactivity and biological activity of these compounds. For example, trans-4-bromo-beta-nitrostyrene exhibits different interaction profiles with biological targets compared to its 3-position counterpart.

特性

IUPAC Name |

1-bromo-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHBBZILZXZIBO-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115665-95-7 | |

| Record name | Trans-3-bromo-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。